2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
CAS No.: 303203-25-0
Cat. No.: VC15657902
Molecular Formula: C23H25N5O2S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303203-25-0 |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C23H25N5O2S/c1-4-28-22(19-10-12-20(30-3)13-11-19)26-27-23(28)31-16-21(29)25-24-15-17(2)14-18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3,(H,25,29)/b17-14+,24-15+ |
| Standard InChI Key | MCGOFEXTFQIHEP-RWOQWNJLSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C3=CC=C(C=C3)OC |
Introduction
Structural Features and Potential Biological Activity
Compounds with similar structures, such as 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide, exhibit significant potential in medicinal chemistry due to their triazole and hydrazide functionalities. These functionalities are known for their biological activities, including anti-inflammatory and antimicrobial properties.
| Functional Group | Potential Biological Activity |
|---|---|
| Triazole Ring | Various pharmacological activities |
| Sulfanyl Group | Contributes to chemical reactivity |
| Hydrazone Moiety | Potential for biological interaction |
Synthesis and Chemical Reactivity
The synthesis of similar compounds typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. The chemical reactivity of these compounds can be explored through various reactions, which are crucial for modifying their structure to enhance biological activity or alter pharmacokinetic properties.
Research Findings and Potential Applications
While specific research findings on 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide are not available, compounds with similar structures are being studied for their therapeutic potential. For example, triazole derivatives have been investigated for their antimicrobial and anti-inflammatory properties. Interaction studies involving these compounds often focus on their binding affinity to biological targets such as enzymes or receptors, using techniques like molecular docking simulations and in vitro assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume